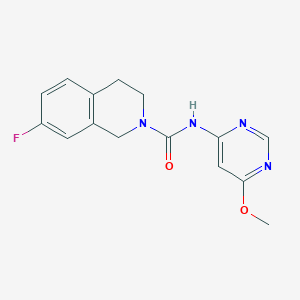![molecular formula C15H20F3N3O B7648563 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)
2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone, also known as TFEA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a synthetic compound that is used in various scientific research applications, including drug discovery, neuroscience, and biochemistry.
作用机制
2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain and other organs. This compound increases the concentration of dopamine in the brain, leading to increased motivation, attention, and pleasure. This compound has also been shown to have anxiolytic effects, reducing anxiety and stress levels in animals.
实验室实验的优点和局限性
The advantages of using 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone in lab experiments include its potency as a dopamine transporter inhibitor, its ability to increase dopamine concentration in the brain, and its unique properties that make it a promising candidate for drug discovery research. However, the limitations of using this compound in lab experiments include its high cost, the specialized equipment and expertise required for its synthesis, and the potential for side effects in animals.
未来方向
The potential applications of 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone in various fields are vast, and there are numerous future directions for research. Some of the future directions for this compound research include studying its effects on other neurotransmitters, exploring its potential as a therapeutic agent for various disorders, and developing more efficient and cost-effective methods for its synthesis.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound has been extensively used in drug discovery, neuroscience, and biochemistry research, and there are numerous future directions for its study. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
合成方法
The synthesis of 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 4-pyridyl ethylamine with 3-(trifluoromethyl)piperidin-1-amine in the presence of a catalyst. The resulting compound is then purified using various techniques to obtain pure this compound.
科学研究应用
2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone has been extensively used in various scientific research applications due to its unique properties. This compound is known to act as a potent inhibitor of the dopamine transporter, which makes it a promising candidate for drug discovery research. This compound has also been used in neuroscience research to study the effects of dopamine on the brain. In biochemistry, this compound has been used to study the biochemical and physiological effects of dopamine on various cellular processes.
属性
IUPAC Name |
2-(1-pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c1-11(12-4-6-19-7-5-12)20-9-14(22)21-8-2-3-13(10-21)15(16,17)18/h4-7,11,13,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPMJJFRBXCMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NCC(=O)N2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)
![3-[1-(1,3-Dihydro-2-benzofuran-5-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648488.png)
![2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfinyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7648499.png)
![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)
![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B7648553.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)

![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)